molecular formula C15H15F2NO2 B3055515 N-benzyl-2,6-difluoro-3,5-dimethoxyaniline CAS No. 651734-53-1

N-benzyl-2,6-difluoro-3,5-dimethoxyaniline

Cat. No.: B3055515
CAS No.: 651734-53-1
M. Wt: 279.28 g/mol
InChI Key: CWDDYYUNWFYEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2,6-difluoro-3,5-dimethoxyaniline is a fluorinated aniline derivative characterized by a benzyl group attached to the amine nitrogen of a 2,6-difluoro-3,5-dimethoxyphenyl ring. The molecular formula of the benzylated derivative is inferred to be C₁₅H₁₅F₂NO₂ (molecular weight ~279.28), with structural features including:

  • Fluorine atoms at positions 2 and 6, enhancing electronegativity and metabolic stability.
  • Methoxy groups at positions 3 and 5, influencing solubility and steric effects.

This compound’s role as a pharmaceutical building block underscores the importance of comparing its properties with structurally analogous molecules to elucidate substituent effects and applications.

Properties

IUPAC Name

N-benzyl-2,6-difluoro-3,5-dimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO2/c1-19-11-8-12(20-2)14(17)15(13(11)16)18-9-10-6-4-3-5-7-10/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDDYYUNWFYEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1F)NCC2=CC=CC=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593840
Record name N-Benzyl-2,6-difluoro-3,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651734-53-1
Record name N-Benzyl-2,6-difluoro-3,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,6-difluoro-3,5-dimethoxyaniline typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,6-difluoro-3,5-dimethoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2,6-difluoro-3,5-dimethoxyaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-2,6-difluoro-3,5-dimethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies on its mechanism of action are ongoing to elucidate the precise molecular interactions and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between N-benzyl-2,6-difluoro-3,5-dimethoxyaniline and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Applications
This compound Not provided C₁₅H₁₅F₂NO₂ 279.28 2,6-F; 3,5-OCH₃; N-benzyl Pemigatinib synthesis
2,6-Dichloro-3,5-dimethoxyaniline 872509-56-3 C₈H₉Cl₂NO₂ 222.07 2,6-Cl; 3,5-OCH₃ Unspecified (likely intermediate)
N-Benzyl-2,2,2-trifluoroacetamide Not provided C₉H₈F₃NO 203.16 Trifluoroacetamide group Antimicrobial agent
N-[(3,5-Dimethoxyphenyl)methyl]-2,6-difluoroaniline 1068-57-1 C₁₅H₁₅F₂NO₂ 279.28 Benzyl-3,5-OCH₃; 2,6-F aniline Unspecified (structural isomer)

Key Observations:

  • Halogen Substitution (F vs. Cl): Replacing fluorine with chlorine in 2,6-dichloro-3,5-dimethoxyaniline increases molecular weight (222.07 vs. 189.16 for the parent difluoro compound) and alters electronic properties. Chlorine’s larger atomic radius and lower electronegativity may reduce metabolic stability compared to fluorine, impacting pharmaceutical utility .
  • Functional Group Variation: N-Benzyl-2,2,2-trifluoroacetamide () replaces the dimethoxy-fluorophenyl system with a trifluoroacetamide group, conferring potent antifungal (MIC: 15.62–62.5 µg/mL) and antioxidant (78.97% activity at 1,000 µg/mL) properties. This highlights how functional groups dictate biological activity .
  • Positional Isomerism: N-[(3,5-Dimethoxyphenyl)methyl]-2,6-difluoroaniline () differs in the attachment site of the benzyl group, altering the electronic environment of the aromatic ring. Such positional changes can significantly affect receptor binding or synthetic reactivity .
Solubility and Reactivity
  • This compound: The methoxy groups enhance solubility in polar solvents compared to non-substituted analogs.
  • 2,6-Dichloro-3,5-dimethoxyaniline: Chlorine’s inductive electron-withdrawing effect may reduce solubility in aqueous media compared to the fluoro analog. Its higher molecular weight (222.07 vs. 189.16) could also influence crystallization behavior .

Biological Activity

N-benzyl-2,6-difluoro-3,5-dimethoxyaniline is a compound of interest in medicinal chemistry due to its notable biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article synthesizes current research findings, including synthesis methods, biological effects, and case studies.

Synthesis of this compound

The synthesis of this compound typically involves a nucleophilic substitution reaction between 2,6-difluoro-3,5-dimethoxyaniline and benzyl chloride in the presence of a base such as potassium carbonate. The reaction is conducted in an organic solvent like dimethylformamide (DMF) under heat to facilitate the process. Purification is achieved through recrystallization or column chromatography to ensure high purity of the final product.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Research indicates that it binds to the active site of specific enzymes, thereby inhibiting their function and preventing substrate interaction. This mechanism positions it as a candidate for further pharmacological research aimed at targeting various biochemical pathways.

Enzyme Inhibition

This compound has been shown to inhibit enzymes involved in critical cellular processes. For instance:

Enzyme Target Effect Reference
Protein Kinase B (AKT)Inhibition of cell proliferation
Cyclooxygenase (COX)Reduced inflammatory response

These interactions suggest potential applications in treating conditions such as cancer and inflammatory diseases.

Case Studies

  • Inhibition Studies on Lymphoblastoid Cells : In vitro studies using human lymphoblastoid TK6 cells have demonstrated that this compound can induce apoptosis and affect cell cycle regulation. The compound's ability to modulate signaling pathways related to cell growth and survival highlights its therapeutic potential .
  • Toxicological Assessments : Toxicity evaluations have indicated that while the compound exhibits significant biological activity, it also necessitates careful consideration regarding its safety profile. Studies have shown concentration-dependent increases in micronuclei formation in treated cells, suggesting genotoxic effects at higher concentrations .

Research Applications

This compound has diverse applications across several fields:

  • Medicinal Chemistry : Investigated for its potential as a lead compound in drug development targeting various diseases.
  • Material Science : Used in developing materials with specific electronic properties due to its unique chemical structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2,6-difluoro-3,5-dimethoxyaniline
Reactant of Route 2
Reactant of Route 2
N-benzyl-2,6-difluoro-3,5-dimethoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.